dioxosilane;3-triethoxysilylpropan-1-amine

Description

1.1 Dioxosilane (SiO₂) Dioxosilane, commonly known as silicon dioxide (SiO₂), is a chemically inert compound widely used as an additive in non-ideal explosives like ANFO (Ammonium Nitrate Fuel Oil). Its primary role is to modulate density and oxygen balance, which directly influences detonation velocity (VOD) and sensitivity. Studies show that SiO₂ increases VOD up to an optimal concentration (~10–15 wt%) by enhancing explosive density and reducing voids, though excessive amounts (>20 wt%) can lead to misfires due to reduced nitrous group content . Regulatory listings in Maine and Massachusetts highlight its classification as a "Chemical of High Concern" .

1.2 3-Triethoxysilylpropan-1-amine (APTES) 3-Triethoxysilylpropan-1-amine (APTES, CAS 100402-75-3) is a trialkoxysilane with a terminal amine group. It is extensively utilized in nanotechnology for functionalizing surfaces (e.g., ZnO nanoparticles) via covalent bonding, enabling biomolecule conjugation . APTES’s dual functionality (hydrolyzable ethoxy groups and reactive amine) distinguishes it from simpler silanes, making it critical in materials science and drug delivery systems.

Structure

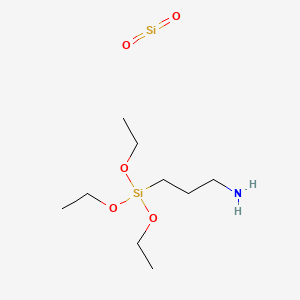

3D Structure of Parent

Properties

IUPAC Name |

dioxosilane;3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si.O2Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-3-2/h4-10H2,1-3H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBSXWZIQTVOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN)(OCC)OCC.O=[Si]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100402-71-9, 100402-73-1, 71888-97-6 | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with cristobalite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100402-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100402-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, hydrolysis products with silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71888-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, hydrolysis products with silica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, hydrolysis products with silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, hydrolysis products with silica | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxosilane;3-triethoxysilylpropan-1-amine can be synthesized through the reaction of 3-aminopropyltriethoxysilane with dioxosilane. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dioxosilane;3-triethoxysilylpropan-1-amine undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and ethanol.

Condensation: It can undergo condensation reactions to form siloxane bonds.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as halides or other amines.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Substitution: Various substituted amines and silanes.

Scientific Research Applications

Surface Functionalization

APTES is extensively used in silanization processes to modify surfaces for enhanced chemical properties. This modification is crucial in fields like biosensing, where the attachment of biomolecules to sensor surfaces improves sensitivity and specificity.

Cell Culture Studies

Research has demonstrated that APTES-functionalized surfaces are biocompatible, promoting cell adhesion and growth. For instance, studies on embryonic rat cardiomyocytes showed that these surfaces could support cell viability without toxicity, indicating potential applications in tissue engineering and regenerative medicine .

Polymer Composites

APTES serves as a coupling agent in polymer composites, enhancing the mechanical properties of materials such as thermoplastics and thermosets. It improves adhesion between inorganic fillers (like glass fibers) and organic matrices, leading to stronger composite materials .

Adhesives and Sealants

APTES is widely used in the formulation of adhesives and sealants due to its excellent adhesion-promoting properties. It enhances the bonding strength of various adhesives, including polyurethane and epoxy systems, making it suitable for construction and automotive applications .

Coatings

In the coatings industry, APTES improves the adhesion of paints and coatings to substrates like metal and glass. Its incorporation into coating formulations can enhance weather resistance and durability .

Glass Fiber Reinforcement

APTES is employed in sizing glass fibers for composite materials, improving their mechanical properties and resistance to moisture. This application is particularly relevant in industries such as aerospace and automotive manufacturing .

Case Studies

Safety Considerations

While APTES has numerous beneficial applications, it is essential to handle it with care due to its toxicity profile. The compound can cause irritation to mucous membranes and respiratory tract; therefore, appropriate safety measures should be implemented during its use .

Mechanism of Action

The mechanism of action of dioxosilane;3-triethoxysilylpropan-1-amine involves its ability to form strong bonds with various substrates through its silane and amine groups. The silane group can form siloxane bonds with other silanes or silanols, while the amine group can participate in nucleophilic substitution reactions. These interactions enable the compound to modify surfaces and create functionalized materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Dioxosilane vs. Other Inert Additives

SiO₂ is compared to other inert additives (e.g., clays, alumina) in explosive formulations. Key distinctions include:

SiO₂’s oxygen content allows it to maintain explosive performance, unlike alumina, which disrupts oxygen balance. Clays, while cost-effective, lack consistent effects on detonation parameters.

2.2 3-Triethoxysilylpropan-1-amine vs. Structurally Similar Amines

APTES is compared to amines with analogous backbones but differing functional groups:

APTES’s ethoxy groups enable hydrolysis and crosslinking, unlike 3-hydroxysilylpropan-1-amine, which lacks hydrolytic stability. 3,3-Dimethoxypropan-1-amine, devoid of silane groups, is restricted to non-surface applications.

Biological Activity

Dioxosilane; 3-triethoxysilylpropan-1-amine, also known as ZXH-1-161, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article explores its biological mechanisms, applications, and relevant research findings.

- CAS Number : 2407654-51-5

- Molecular Formula : C26H24N6O3

- Molecular Weight : 468.51 g/mol

Biological Activity

ZXH-1-161 is recognized primarily as a cereblon (CRBN) modulator , which plays a crucial role in the degradation of specific proteins involved in cancer progression. The compound exhibits a potent inhibitory effect on the protein GSPT1, which is significant in multiple myeloma treatment.

The mechanism by which ZXH-1-161 operates involves:

- Binding to Cereblon : It binds to cereblon, leading to the recruitment of the E3 ligase complex.

- Selective Degradation : This results in the selective degradation of GSPT1, disrupting cellular processes that contribute to tumor growth.

- IC50 Value : The compound has an IC50 value of 39 nM in MM1.S wild-type cells, indicating its potency in inhibiting cell proliferation.

Research Findings

Recent studies have highlighted the potential of ZXH-1-161 in cancer therapy:

- Study Reference : Powell CE et al. (2020) demonstrated that selective degradation of GSPT1 by cereblon modulators can be effective in treating multiple myeloma. This study provides foundational evidence for the therapeutic applications of ZXH-1-161 .

Case Studies

-

Multiple Myeloma Treatment :

- Researchers have explored the use of ZXH-1-161 in preclinical models of multiple myeloma, showing promising results in reducing tumor burden and improving survival rates.

- The compound's ability to modulate CRBN has been linked to enhanced sensitivity to existing therapies.

-

Mechanistic Studies :

- Further investigations into the cellular pathways affected by ZXH-1-161 reveal alterations in apoptosis and cell cycle regulation, suggesting its multifaceted role in cancer biology.

Comparative Analysis

To better understand the biological activity of ZXH-1-161, a comparison with other known cereblon modulators can be insightful:

| Compound Name | IC50 (nM) | Target Protein | Cancer Type |

|---|---|---|---|

| ZXH-1-161 | 39 | GSPT1 | Multiple Myeloma |

| Compound A | 50 | GSPT1 | Lymphoma |

| Compound B | 75 | GSPT1 | Solid Tumors |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-triethoxysilylpropan-1-amine (APTES)?

- Methodological Answer : APTES is synthesized via multi-step reactions under controlled conditions. A typical protocol involves:

Step 1 : Reacting precursors (e.g., 3-aminopropyl chloride) with triethylamine in dichloromethane for 12 hours at 20°C.

Step 2 : Using sodium hydride as a base under inert atmosphere (0.5 hours, 20°C) to ensure minimal side reactions.

Step 3 : Catalyzing the reaction with copper(II) bis(trifluoromethanesulfonate) and cesium bromide at 60°C for 24 hours in 1,2-dichloroethane .

- Key Parameters : Moisture control (inert atmosphere), reaction time, and stoichiometric ratios of reagents.

Q. What characterization techniques are essential for verifying the structure of dioxosilane (SiO₂) composites?

- Methodological Answer :

- FTIR Spectroscopy : Identifies Si-O-Si (≈1050 cm⁻¹) and Si-OH (≈950 cm⁻¹) bonds in SiO₂.

- XRD : Confirms amorphous (broad peak at ≈22°) vs. crystalline (sharp peaks) SiO₂ phases .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (SiO₂ decomposition >1600°C) .

- NMR (¹H, ²⁹Si) : For APTES, ¹H NMR detects ethoxy groups (δ 1.2 ppm, triplet) and amine protons (δ 1.6 ppm, multiplet) .

Q. What safety protocols are critical when handling 3-triethoxysilylpropan-1-amine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (APTES may release ammonia under hydrolysis).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for skin contact; medical consultation if ingested .

Advanced Research Questions

Q. How can conflicting NMR data on silane hydrolysis kinetics be systematically analyzed?

- Methodological Answer :

- Controlled Variables : Standardize pH, temperature, and solvent polarity (e.g., water/ethanol ratios).

- Kinetic Modeling : Use pseudo-first-order kinetics to compare hydrolysis rates under varying conditions.

- Cross-Validation : Pair ²⁹Si NMR (monitoring Si-OEt → Si-OH conversion) with pH titration to resolve discrepancies .

Q. What strategies optimize the interfacial bonding between dioxosilane nanoparticles and polymer matrices?

- Methodological Answer :

- Surface Functionalization : Treat SiO₂ with APTES (1–5 wt% in ethanol/water, pH 4.5–5.5) to introduce amine groups for covalent coupling .

- Compatibility Testing : Use TEM to assess dispersion homogeneity; DSC to measure glass transition (Tg) shifts indicating interfacial adhesion .

- Table : Key Parameters for SiO₂-APTES-Polymer Composites

| Parameter | Optimal Range |

|---|---|

| APTES Concentration | 2–3 wt% |

| Hydrolysis Time | 2–4 hours |

| Curing Temperature | 80–120°C |

Q. What advanced spectroscopic methods differentiate between surface-bound and unreacted silane agents?

- Methodological Answer :

- XPS (X-ray Photoelectron Spectroscopy) : Quantifies Si-O-Si (≈103 eV) vs. Si-O-C (≈102 eV) bonds to confirm covalent grafting .

- ToF-SIMS : Detects molecular fragments (e.g., NH₂⁺ for APTES) to map surface coverage.

- TGA-MS : Correlates weight loss (unbound silane evaporates <200°C) with MS signals for ethanol/ammonia release .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported optimal pH for APTES hydrolysis?

- Methodological Answer :

- Hypothesis Testing : Design experiments across pH 3–7, monitoring hydrolysis via conductivity measurements.

- Statistical Analysis : Use ANOVA to identify pH ranges with minimal variance in reaction efficiency.

- Literature Cross-Reference : Compare results with studies using similar solvents (e.g., ethanol vs. toluene) .

Safety and Compliance

Q. What regulatory guidelines apply to dioxosilane in laboratory settings?

- Methodological Answer :

- OSHA Standards : SiO₂ (amorphous) is regulated under 29 CFR 1910.1000 (PEL: 15 mg/m³ total dust).

- State Regulations : Maine and Vermont classify dioxosilane as a "Chemical of High Concern" requiring special disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.